Enhanced Lipophilicity (XLogP3) of 1-Methyl-4-propyl-2-pyrazoline Relative to 4-Ethyl Homolog
1-Methyl-4-propyl-2-pyrazoline exhibits a computed XLogP3 value of 1.4, compared to 0.9 for its 4-ethyl analog (CID 557773), representing a 0.5 log unit increase [1][2]. This difference predicts enhanced membrane permeability and organic phase partitioning.
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 4-Ethyl-1-methyl-2-pyrazoline: 0.9 |
| Quantified Difference | +0.5 log units (56% increase) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can improve extraction efficiency for lipid-rich matrices and influence bioavailability in pharmacological screening, making the propyl derivative preferable for membrane permeation assays.
- [1] PubChem Compound Summary for CID 557774, 1-Methyl-4-propyl-2-pyrazoline. Computed Properties: XLogP3 = 1.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/557774 View Source
- [2] PubChem Compound Summary for CID 557773, 4-Ethyl-1-methyl-2-pyrazoline. Computed Properties: XLogP3 = 0.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/557773 View Source
